molecular formula C13H15NO2 B11926458 1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone CAS No. 108825-20-3

1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone

Cat. No.: B11926458
CAS No.: 108825-20-3
M. Wt: 217.26 g/mol
InChI Key: JAHPURCLSLXXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.

    Reduction: The resulting isoquinoline derivative is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the 3,4-dihydroisoquinoline derivative.

    Acylation: The final step involves the acylation of the 3,4-dihydroisoquinoline derivative with acetic anhydride or acetyl chloride to yield 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the dihydro and ethanone groups.

    Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.

    Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.

Uniqueness

1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is unique due to its specific substitution pattern and the presence of the ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108825-20-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-5-yl)ethanone

InChI

InChI=1S/C13H15NO2/c1-9(15)12-5-3-4-11-8-14(10(2)16)7-6-13(11)12/h3-5H,6-8H2,1-2H3

InChI Key

JAHPURCLSLXXIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1CCN(C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.